Imidazo[1,2-a]pyridine-7-carbonitrile
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of imidazo[1,2-a]pyridine-7-carbonitrile is defined by its fused bicyclic core, which consists of an imidazole ring fused to a pyridine ring, and the presence of a cyano group at the 7-position. This configuration imparts unique geometric and electronic characteristics to the molecule, which are best understood through a combination of molecular formula analysis, structural depictions, and crystallographic data.
The empirical formula for this compound is C$$8$$H$$5$$N$$_3$$, corresponding to a molecular weight of 143.15 g/mol. The compound typically appears as a light yellow to yellow solid and demonstrates high purity in commercially available forms, often exceeding 98% as determined by high-performance liquid chromatography. The structure is rigid, with planarity enforced by the fused ring system, and the cyano group offers a linear extension from the aromatic framework.
Two-Dimensional and Three-Dimensional Structural Features
The two-dimensional structure of this compound can be depicted using standard chemical notation, where the imidazole and pyridine rings share a pair of adjacent carbon atoms. The cyano group is attached to the 7-position of the pyridine ring, which is the meta position relative to the imidazole nitrogen. The corresponding SMILES notation is “C1=CN2C=CN=C2C=C1C#N”. This structural formula reflects the presence of three nitrogen atoms: two within the imidazole ring and one as part of the cyano group.
The three-dimensional conformation of the molecule is characterized by the coplanarity of the fused rings, which is a consequence of aromatic stabilization and the absence of bulky substituents that could induce torsion. Crystallographic data, while not always available for the unsubstituted parent compound, have been reported for closely related derivatives and for substituted imidazo[1,2-a]pyridine-7-carbonitriles, such as 2-(4-fluorophenyl)-3-(pyridin-4-yl)this compound. These studies reveal that the core imidazo[1,2-a]pyridine moiety maintains a high degree of planarity, with dihedral angles between the constituent rings typically less than 5°, and the cyano group projects linearly from the aromatic ring, maintaining a bond angle close to 180° at the nitrile carbon.
Crystallographic Parameters and Packing
Single-crystal X-ray diffraction studies of this compound derivatives provide valuable information regarding bond lengths, angles, and molecular packing. For example, the crystal structure of a substituted this compound in complex with a protein kinase has been resolved at 2.42 Å resolution, confirming the planarity of the fused ring system and the linearity of the cyano group. The typical bond length for the C≡N triple bond in the cyano group is approximately 1.15 Å, while the C–N and C–C bonds within the aromatic rings fall within the expected ranges for sp$$^2$$-hybridized systems, generally between 1.35 and 1.40 Å.
The packing of this compound molecules in the solid state is influenced by π–π stacking interactions between the planar aromatic systems, as well as potential weak hydrogen bonding involving the nitrogen atoms. The presence of the cyano group can also facilitate dipole–dipole interactions, contributing to the stabilization of the crystal lattice. The space group and unit cell parameters vary depending on the nature of substituents and solvation, but the molecules generally align in a manner that maximizes aromatic overlap and minimizes steric hindrance.
Table 1.1: Crystallographic and Molecular Parameters of this compound
| Parameter | Value (Typical) |
|---|---|
| Molecular formula | C$$8$$H$$5$$N$$_3$$ |
| Molecular weight | 143.15 g/mol |
| Appearance | Light yellow solid |
| Bond length (C≡N) | ~1.15 Å |
| Bond length (C–N, aromatic) | 1.35–1.40 Å |
| Dihedral angle (rings) | <5° (planar) |
| Purity (HPLC) | >98% |
| Packing interactions | π–π stacking, dipole |
Influence of Substituents and Comparison with Analogues
The presence of the cyano group at the 7-position distinguishes this compound from other derivatives such as imidazo[1,2-a]pyridine-7-carboxylic acid or 3-iodothis compound. The electron-withdrawing nature of the cyano group affects the electron density distribution across the aromatic system, often resulting in a downfield shift of adjacent proton and carbon signals in nuclear magnetic resonance spectra and influencing the molecule’s reactivity and interaction with biological targets.
Structure
2D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-6-7-1-3-11-4-2-10-8(11)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYOXVPZRXLLDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717193 | |
| Record name | Imidazo[1,2-a]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952566-04-0 | |
| Record name | Imidazo[1,2-a]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,2-a]pyridine-7-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Cyclocondensation of 2-Aminopyridines with α-Halocarbonyl Compounds
One of the earliest and most traditional approaches involves the cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds or 1,3-dicarbonyl derivatives. This method typically proceeds under reflux conditions in solvents like ethanol or acetic acid, producing the desired imidazopyridine core with moderate to high yields.
One-Pot Condensation with Aldehydes and Isonitriles
This approach involves a one-pot reaction of 2-aminopyridines with aldehydes and isonitriles, facilitating a streamlined synthesis of imidazopyridines, including the carbonitrile derivative, under mild conditions.
Modern Metal-Catalyzed Methods
Transition Metal Catalysis
Recent advancements have introduced transition metal catalysis, notably using nickel, copper, and palladium, to facilitate C–H activation and cyclization processes. For example, a reported method employs nickel(II) chloride hexahydrate, zinc, and phosphine ligands in acetonitrile at elevated temperatures (~80°C), achieving yields of approximately 70%.
| Catalyst | Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nickel(II) chloride | Zinc, diphosphine | Acetonitrile | 80°C | 70 |
Metal-Free Protocols
Efforts to develop metal-free routes focus on environmentally benign conditions. For instance, a recent protocol utilizes a domino A3-coupling reaction catalyzed by copper sulfate and ascorbate in water with sodium dodecyl sulfate (SDS) surfactant at 50°C, achieving yields of over 80%.
| Catalyst | Conditions | Solvent | Yield (%) | Notes | Reference |
|---|---|---|---|---|---|
| CuSO₄–ascorbate | 50°C, aqueous, SDS | Water | 80+ | Green, scalable |
Green and Sustainable Approaches
Domino A3-Coupling Reactions
The A3-coupling reaction, involving aldehydes, alkynes, and amines, has been adapted for the synthesis of imidazo[1,2-a]pyridines, including the carbonitrile derivative, under mild, eco-friendly conditions. These methods often employ inexpensive catalysts like copper sulfate and operate at relatively low temperatures (~50°C), with yields exceeding 85%.
Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs) and cascade processes have been designed to synthesize complex imidazopyridines efficiently. For example, a five-component cascade involving cyanoacetohydrazide, nitroketones, and diamines produces various derivatives, including the carbonitrile, with high atom economy and minimal waste.
Summary of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-7-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-7-carboxylic acid, while reduction could produce imidazo[1,2-a]pyridine-7-methanol .
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their broad spectrum of biological activities. The following table summarizes key pharmacological properties and applications of this compound class:
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of imidazo[1,2-a]pyridine derivatives against various pathogens. A series of synthesized compounds exhibited potent antimicrobial activity against Mycobacterium species and other bacteria. For instance, some derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) strains, indicating their potential as new antibiotics in the face of rising antibiotic resistance .
Antiviral Properties
Imidazo[1,2-a]pyridine compounds have also been identified as promising antiviral agents. Research indicates that specific analogues can inhibit viral replication effectively, making them candidates for further development in antiviral therapies . The structure-activity relationship (SAR) studies conducted on these compounds provide insights into optimizing their efficacy against viral targets.
Anticancer Potential
The anticancer activity of imidazo[1,2-a]pyridine derivatives has been documented in various studies. These compounds have shown cytotoxic effects on several cancer cell lines, including those associated with breast and prostate cancers . The mechanism of action often involves the induction of apoptosis in cancer cells, which is crucial for developing effective cancer therapies.
Research Case Studies
Several case studies illustrate the practical applications of imidazo[1,2-a]pyridine-7-carbonitrile:
-
Case Study 1: Antitubercular Activity
In a high-throughput screening study, four imidazo[1,2-a]pyridine derivatives were identified as potent inhibitors of Mtb, showcasing MIC values as low as 0.004 μM against replicating strains . These findings suggest that modifications to the core structure can enhance antitubercular activity. -
Case Study 2: Anticancer Efficacy
A series of benzyl amides derived from imidazo[1,2-a]pyridine demonstrated significant cytotoxicity against various cancer cell lines while exhibiting low toxicity to normal cells . This dual action highlights the therapeutic potential of these compounds in cancer treatment.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as GABA_A receptor agonists, modulating the central nervous system . Others may inhibit enzymes or receptors involved in disease pathways, such as kinases in cancer cells . The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of imidazo[1,2-a]pyridine derivatives allows for direct comparisons with analogous compounds. Below is a detailed analysis of key analogs:
Structural and Functional Group Variations
Pharmacological and Industrial Relevance
- Drug Development : The 7-carbonitrile derivative’s chloromethyl group is leveraged in prodrug strategies, while the 6-bromo analog serves as a key intermediate in antiviral agent synthesis .
- Material Science : The carboxylic acid variant (CAS 648423-85-2) is utilized in metal-organic frameworks (MOFs) due to its chelating ability .
Biological Activity
Imidazo[1,2-a]pyridine-7-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is a nitrogen-containing heterocyclic compound with the molecular formula . Its structure allows for various substitutions that can enhance its biological activity. The compound has been shown to interact with several biological targets, making it a versatile scaffold in drug development.
Target Proteins : The primary targets of this compound include KRAS G12C and MARK4 proteins. These proteins are involved in critical signaling pathways related to cell growth and proliferation. The compound exerts its effects through covalent bonding with these targets, leading to inhibition of their activity .
Biochemical Pathways : By inhibiting KRAS G12C and MARK4, this compound disrupts several cellular processes, potentially suppressing disease progression in cancer models. It has been observed to induce cellular senescence and promote apoptosis in various cancer cell lines, indicating its potential as an anticancer agent .
Biological Activities
This compound exhibits a broad spectrum of biological activities:
- Anticancer Activity : The compound has shown promising results against multiple cancer cell lines, including HeLa and A549. Its antiproliferative effects are linked to its ability to inhibit specific enzymes involved in cell cycle regulation .
- Antimicrobial Properties : Recent studies have highlighted its effectiveness against Mycobacterium tuberculosis (Mtb), with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 0.006 μM against drug-resistant strains .
- Anti-inflammatory Effects : Imidazo[1,2-a]pyridine derivatives have demonstrated the ability to reduce pro-inflammatory cytokines like TNF-α in vitro and in vivo, indicating potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various substituents on the core structure. Modifications at different positions can enhance potency or selectivity for specific targets:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 2 | Hydroxyl Group | Increased antiproliferative activity |
| 3 | Alkyl Group | Enhanced antimicrobial properties |
| 6 | Halogenation | Improved anti-inflammatory effects |
These modifications can significantly alter the compound's pharmacological profile and efficacy against various diseases.
Case Studies
Several studies have explored the biological activity of imidazo[1,2-a]pyridine derivatives:
- Anticancer Studies : A series of imidazo[1,2-a]pyridine compounds were synthesized and tested for their antiproliferative effects against cancer cell lines. Results indicated that certain derivatives had IC50 values lower than 0.058 μM against HeLa cells, showcasing their potential as anticancer agents .
- Tuberculosis Research : Compounds derived from imidazo[1,2-a]pyridine were evaluated for their activity against Mtb. Some exhibited remarkable potency with MIC values significantly lower than existing treatments, suggesting they could serve as new therapeutic options for tuberculosis .
- Anti-inflammatory Activity : In vivo studies demonstrated that imidazo[1,2-a]pyridine derivatives effectively reduced inflammation markers in animal models, indicating their potential for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Q & A
Q. What are the common synthetic routes for Imidazo[1,2-a]pyridine-7-carbonitrile derivatives, and how can reaction conditions be optimized?
Imidazo[1,2-a]pyridine derivatives are typically synthesized via iodine-catalyzed sp³ C–H functionalization of azaarenes or multicomponent reactions involving aldehydes, nitriles, and amines. Optimization involves adjusting catalysts (e.g., iodine for cost-effectiveness), solvent polarity, and temperature. For example, microwave-assisted synthesis can enhance reaction efficiency and yield (e.g., 66–67% yields for derivatives in ). Characterization via IR, NMR, and X-ray crystallography validates structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound and its analogs?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm in ).
- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretches at ~2200 cm⁻¹).
- X-ray Diffraction : Resolves crystal packing and Hirshfeld surface analysis for non-covalent interactions (e.g., π-π stacking in ).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can factorial design improve the optimization of this compound synthesis?
Factorial design systematically evaluates variables (e.g., catalyst loading, solvent ratio, temperature) to identify interactions affecting yield. For instance, a 2³ factorial design (three factors at two levels) can isolate optimal conditions while minimizing trials. Post-analysis via ANOVA determines statistical significance. This approach reduces trial-and-error inefficiencies and aligns with computational reaction path searches (e.g., ICReDD’s quantum chemical calculations in ) .
Q. How should researchers resolve contradictions in biological activity data across cell lines?
Discrepancies in cytotoxicity (e.g., Compound 10a: IC₅₀ = 20 μM in Hep-2 vs. 76 μM in Vero cells in ) may arise from cell-specific uptake mechanisms or off-target effects. Mitigation strategies include:
- Dose-Response Curves : Validate IC₅₀ consistency across replicates.
- Selectivity Index (SI) : Compare toxicities to non-cancerous cells (e.g., Vero).
- Mechanistic Studies : Use kinase profiling or proteomics to identify targets.
- Structural Modifications : Adjust substituents (e.g., electron-withdrawing groups) to enhance specificity .
Q. What advanced computational methods support the design of this compound derivatives with tailored bioactivity?
Quantum mechanical calculations (DFT) predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity. Molecular docking (e.g., with COX-2 or kinetoplastid targets) identifies pharmacophoric features. Machine learning models trained on SAR datasets (e.g., substituent effects on IC₅₀) can prioritize novel analogs for synthesis. Integration with automated labs ( ) accelerates iterative testing .
Q. How can non-covalent interactions in this compound crystals inform drug design?
Hirshfeld surface analysis ( ) quantifies intermolecular forces (e.g., C–H···N, π-π stacking) that stabilize crystal lattices. These interactions correlate with solubility and bioavailability. For example, strong π-π stacking may reduce solubility, prompting substitution with polar groups (e.g., –OH or –SO₃H) to enhance aqueous stability .
Methodological Considerations
Q. What are best practices for ensuring reproducibility in this compound synthesis?
- Detailed Protocols : Report exact stoichiometry, catalyst purity, and reaction monitoring (e.g., TLC/Raman).
- Batch Consistency : Use controlled solvents (e.g., anhydrous DMF) and inert atmospheres.
- Data Sharing : Publish raw spectral data and crystallographic CIF files (e.g., Supporting Information in ) .
Q. How can AI-driven platforms enhance high-throughput screening of this compound libraries?
AI tools (e.g., COMSOL Multiphysics integrations) simulate reaction outcomes and predict cytotoxicity, reducing physical screening. Automated workflows ( ) enable parallel synthesis and real-time adjustments via feedback loops between experimental and computational data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
